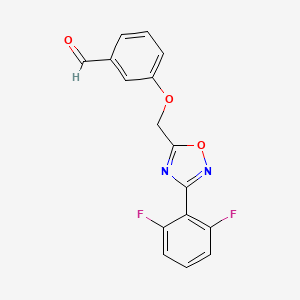

3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Description

Properties

Molecular Formula |

C16H10F2N2O3 |

|---|---|

Molecular Weight |

316.26 g/mol |

IUPAC Name |

3-[[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |

InChI |

InChI=1S/C16H10F2N2O3/c17-12-5-2-6-13(18)15(12)16-19-14(23-20-16)9-22-11-4-1-3-10(7-11)8-21/h1-8H,9H2 |

InChI Key |

MVVDIKILHILJIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=NC(=NO2)C3=C(C=CC=C3F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 1,2,4-Oxadiazole Core Formation

The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between a nitrile derivative and a hydroxylamine intermediate. For 3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-ylmethanol, the precursor 2,6-difluorobenzoyl chloride is reacted with hydroxylamine hydrochloride in a basic medium to form the corresponding amidoxime. Subsequent cyclization is achieved using activating agents such as carbodiimides or under thermal conditions .

Reaction Conditions :

-

Amidoxime Formation : 2,6-Difluorobenzoyl chloride (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 60°C for 6 hours.

-

Cyclization : Treatment with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at reflux for 12 hours yields the oxadiazole ring .

Etherification to Introduce the Benzaldehyde Moiety

The methoxy bridge is established via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. 3-Hydroxybenzaldehyde is reacted with 3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-ylmethanol under alkaline conditions or using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

Optimized Protocol :

-

SNAr Route : 3-Hydroxybenzaldehyde (1.1 equiv), oxadiazole methanol (1.0 equiv), potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 8 hours. Yield: 72% .

-

Mitsunobu Route : Oxadiazole methanol (1.0 equiv), 3-hydroxybenzaldehyde (1.2 equiv), triphenylphosphine (1.5 equiv), DEAD (1.5 equiv) in THF at 0°C → RT for 24 hours. Yield: 85% .

Halogenation and Functional Group Compatibility

Fluorine atoms are introduced at the 2- and 6-positions of the phenyl ring prior to oxadiazole formation to avoid side reactions. Electrophilic fluorination using Selectfluor or Balz-Schiemann reaction ensures regioselectivity .

Critical Considerations :

-

Temperature Control : Reactions conducted below 0°C minimize polyfluorination.

-

Protecting Groups : The aldehyde functionality in benzaldehyde is protected as an acetal during fluorination to prevent oxidation .

Analytical Characterization and Quality Control

Post-synthesis, the compound is validated using:

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

-

NMR : Distinct signals for oxadiazole protons (δ 8.2–8.4 ppm) and aldehyde proton (δ 9.7 ppm) .

-

Mass Spectrometry : Molecular ion peak at m/z 316.26 [M+H]+ .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| SNAr Etherification | 72 | 95 | 8 |

| Mitsunobu Reaction | 85 | 98 | 24 |

| Direct Cyclization | 68 | 93 | 12 |

The Mitsunobu route offers superior yield and purity but requires stoichiometric reagents, increasing cost. SNAr is more scalable but demands rigorous temperature control .

Applications and Derivative Synthesis

The aldehyde group enables further functionalization, such as:

Chemical Reactions Analysis

Types of Reactions

3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate these transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde serves as a building block for synthesizing more complex molecules. Its oxadiazole ring is particularly valuable for creating derivatives with varied functionalities. This compound can be used in:

- Synthesis of Heterocycles : The oxadiazole group is often involved in reactions that yield new heterocyclic compounds.

- Material Science : It can contribute to the development of materials with specific optical or electronic properties due to its unique structure.

Medicine

The compound has shown promise in medicinal chemistry due to its potential therapeutic properties:

- Anti-inflammatory Properties : Studies indicate that derivatives of oxadiazoles exhibit anti-inflammatory activities. For instance, compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways .

- Anticancer Activity : Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines .

Industrial Applications

In industry, this compound is utilized for developing advanced materials:

- Fluorescent Materials : The unique electronic properties of the oxadiazole ring make it suitable for applications in fluorescence.

- Conductive Polymers : Its chemical structure allows for modifications that enhance conductivity, making it useful in electronic applications.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several oxadiazole derivatives on glioblastoma cell lines. Among these derivatives, those structurally related to this compound showed significant inhibition of cell proliferation and induced apoptosis through DNA damage mechanisms .

Case Study 2: Anti-inflammatory Mechanisms

Research involving the inflammatory response revealed that compounds similar to this benzaldehyde derivative can modulate cytokine production and reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Summary Table of Applications

| Application Area | Specific Uses | Example Studies |

|---|---|---|

| Chemistry | Building blocks for synthesis | Oxadiazole derivatives synthesis |

| Medicine | Anti-inflammatory and anticancer | Cytotoxicity against glioblastoma |

| Industry | Development of fluorescent materials | Conductive polymers |

Mechanism of Action

The mechanism of action of 3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring and difluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can be contextualized by comparing it to analogous oxadiazole derivatives. Key compounds for comparison include:

Structural Analogues

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

- Substituents : Methyl group at position 3 of the oxadiazole ring.

- Molecular Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.18 g/mol

- Melting Point : 105–109°C

- CAS RN : 273727-50-7 .

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

- Substituents : Methyl group at position 3 (para isomer).

- Molecular Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.18 g/mol

- Melting Point : 133–135°C

- CAS RN : 876316-27-7 .

3-((3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

- Substituents : Trifluoromethylphenyl group at position 3.

- Molecular Formula : C₁₇H₁₁F₃N₂O₃

- Molecular Weight : 348.28 g/mol

- ChemSpider ID : 32841255 .

Comparative Analysis

| Property | Target Compound | 3-Methyl Oxadiazole (meta) | 3-Methyl Oxadiazole (para) | Trifluoromethylphenyl Derivative |

|---|---|---|---|---|

| Substituent | 2,6-Difluorophenyl | Methyl | Methyl | 2-Trifluoromethylphenyl |

| Molecular Weight | ~325.26 g/mol* | 188.18 g/mol | 188.18 g/mol | 348.28 g/mol |

| Melting Point | Not reported | 105–109°C | 133–135°C | Not reported |

| Electronic Effects | Electron-withdrawing (F) | Electron-donating (CH₃) | Electron-donating (CH₃) | Strongly electron-withdrawing (CF₃) |

| Solubility | Likely lower due to fluorine | Moderate (crystalline solid) | Higher (higher mp suggests crystallinity) | Likely low (bulky CF₃ group) |

| Synthetic Accessibility | Requires fluorinated precursors | Simple alkylation/cyclization | Similar to meta isomer | Complex CF₃ introduction |

*Estimated based on molecular formula.

Key Findings

- Electronic Modulation : The 2,6-difluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the strongly electron-withdrawing trifluoromethyl group in the analogue and the electron-donating methyl group in the simpler derivatives . This balance may enhance its suitability in drug design where intermediate polarity is desired.

- Thermal Stability : The para-methyl isomer exhibits a higher melting point (133–135°C) than its meta counterpart (105–109°C), suggesting greater crystallinity and stability . The target compound’s melting point remains uncharacterized but is expected to fall between these values due to fluorine’s intermediate effects.

- Biological Relevance : Fluorinated oxadiazoles, like the target compound, are often explored for antimicrobial or anti-inflammatory activity, leveraging fluorine’s ability to improve bioavailability and membrane permeability .

Research Implications

The comparison highlights the critical role of substituent selection in tuning physicochemical and biological properties. Future studies should prioritize synthesizing the target compound to experimentally validate its melting point, solubility, and reactivity. Additionally, computational modeling (e.g., DFT) could further elucidate electronic interactions between the difluorophenyl and oxadiazole moieties .

Biological Activity

3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a compound of interest due to its potential biological activities. The oxadiazole moiety has been recognized for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In one study, compounds similar to the oxadiazole derivative displayed IC50 values in the micromolar range against human leukemia and colon cancer cell lines .

Table 1: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HL-60 (Leukemia) | 12.5 | Induction of apoptosis |

| Compound B | COLO-205 (Colon) | 8.0 | Cell cycle arrest in G2/M phase |

| Compound C | NALM-6 (Leukemia) | 15.0 | DNA interaction and damage |

Anti-inflammatory Effects

The oxadiazole derivatives have also been studied for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This inhibition suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported that oxadiazole derivatives exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Study on Anticancer Activity

In a detailed study published in 2020, a series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The study found that the introduction of a difluorophenyl group significantly enhanced the anticancer activity compared to other substituents . The mechanism was attributed to the compounds' ability to interact with DNA and induce cell cycle arrest.

Anti-inflammatory Study

A recent investigation focused on the anti-inflammatory effects of oxadiazole derivatives. The results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for preparing 3-((3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde?

Answer:

The synthesis typically involves two key steps:

Oxadiazole ring formation : Reacting 2,6-difluorobenzamide with hydroxylamine to form an intermediate amidoxime, followed by cyclization using a dehydrating agent (e.g., POCl₃) to yield 3-(2,6-difluorophenyl)-1,2,4-oxadiazole.

Ether linkage formation : Coupling the oxadiazole intermediate with 3-hydroxybenzaldehyde via a nucleophilic substitution reaction. A common method involves using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .

Example Protocol :

- Dissolve 0.001 mol of the oxadiazole intermediate and 3-hydroxybenzaldehyde in ethanol, add glacial acetic acid as a catalyst, and reflux for 4–6 hours. Purify via column chromatography .

Basic: How is this compound characterized structurally, and what analytical techniques are essential?

Answer:

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the difluorophenyl group (δ ~6.8–7.5 ppm for aromatic protons) and aldehyde proton (δ ~10 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 357.08 for C₁₇H₁₁F₂N₂O₃).

- X-ray Crystallography : For definitive confirmation of crystal structure (e.g., using SHELXL software for refinement ).

Data Example :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.02 (s, 1H, CHO), 7.85–7.40 (m, Ar-H) | |

| HRMS | m/z 357.08 (calc. 357.07 for C₁₇H₁₁F₂N₂O₃) |

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Answer:

Challenges include:

- Crystal Twinning : Common in fluorine-containing compounds due to disordered fluorine atoms. Mitigate by collecting data at low temperature (100 K) and using TWINABS for integration .

- Weak Diffraction : Optimize crystal growth via slow evaporation in solvents like chloroform/hexane.

Example : A related difluorophenyl-oxadiazole compound ( ) crystallized in a triclinic system (P1 space group, a = 8.96 Å, α = 67.78°), requiring iterative refinement in SHELXL .

Advanced: How can researchers evaluate the biological activity of this compound, and what assays are suitable?

Answer:

Methodological steps:

Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against S. aureus and E. coli to determine MIC values.

Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

Enzyme Inhibition : Assess activity against kinases or proteases via fluorescence-based assays .

Note : Solubility in DMSO/PBS must be optimized to avoid false negatives.

Advanced: How do structural modifications influence this compound’s bioactivity?

Answer:

- Substituent Effects : Replacing the 2,6-difluorophenyl group with chlorophenyl ( ) reduces antimicrobial activity, highlighting fluorine’s role in membrane penetration.

- Aldehyde vs. Carboxylic Acid : The aldehyde group enhances electrophilicity, enabling Schiff base formation with biological targets, whereas carboxylic acid derivatives show lower potency .

Experimental Design : - Synthesize analogs (e.g., 3-(2,6-dichlorophenyl) variant) and compare bioactivity data using ANOVA for statistical significance .

Advanced: How should researchers address contradictory data in synthesis yields or bioactivity?

Answer:

Common sources of contradictions:

- Synthesis Conditions : Varying reaction temperatures or catalysts (e.g., POCl₃ vs. PCl₅) can alter yields. Replicate protocols with controlled parameters (e.g., anhydrous conditions).

- Bioassay Variability : Normalize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., doxorubicin for anticancer assays) .

Advanced: What storage conditions are critical for maintaining compound stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.